N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a structurally complex small molecule featuring a benzofuran moiety, a piperidine ring, and a thiophene-substituted acetamide group. The benzofuran-2-carbonyl group is attached to the nitrogen of the piperidine ring, while the 4-position of the piperidine is linked via a methyl group to the acetamide backbone. The thiophen-3-yl substituent on the acetamide introduces sulfur-containing heterocyclic diversity, which may influence electronic properties and binding interactions. Benzofuran and thiophene motifs are commonly associated with central nervous system (CNS) activity, enzyme inhibition, or anticancer effects in analogous compounds .
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-20(11-16-7-10-27-14-16)22-13-15-5-8-23(9-6-15)21(25)19-12-17-3-1-2-4-18(17)26-19/h1-4,7,10,12,14-15H,5-6,8-9,11,13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTWYWCWYCMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran-2-Carbonyl Chloride Preparation
The benzofuran-2-carbonyl group is synthesized via Friedel-Crafts acylation of benzofuran. As detailed in patent US20130046103A1, benzofuran (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in dichloroethane at 70–80°C under AlCl₃ catalysis (0.1 eq), yielding benzofuran-2-carbonyl chloride (82% purity,). Purification via vacuum distillation or column chromatography is required to achieve >95% purity for subsequent steps.
Piperidine Functionalization
Piperidin-4-ylmethanamine (1.0 eq) is acylated with benzofuran-2-carbonyl chloride (1.1 eq) in dichloroethane using triethylamine (2.0 eq) as a base. The reaction proceeds at 25°C for 12 hours, followed by extraction with 5% HCl to remove unreacted amine. Neutralization with NaHCO₃ and solvent evaporation yields 1-(benzofuran-2-carbonyl)piperidin-4-ylmethanamine as a white solid (74% yield).
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Dichloroethane | 25 | 12 | 74 |
| DIPEA | THF | 40 | 8 | 68 |
| Pyridine | DCM | 0 | 24 | 61 |
Synthesis of 2-(Thiophen-3-yl)Acetic Acid Derivatives
Thiophene Functionalization
Thiophen-3-ylacetic acid is prepared via a two-step sequence:
- Friedel-Crafts Alkylation : Thiophene (1.0 eq) reacts with chloroacetic acid (1.5 eq) in the presence of AlCl₃ (1.0 eq) at 0°C, yielding thiophen-3-ylacetic acid chloride (89% conversion).
- Activation as Mixed Anhydride : Treatment with ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF generates the reactive species for amide coupling.
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
A solution of 1-(benzofuran-2-carbonyl)piperidin-4-ylmethanamine (1.0 eq) and 2-(thiophen-3-yl)acetic acid (1.2 eq) in DCM is treated with HOBt (1.5 eq) and EDC·HCl (1.5 eq) at 0°C. The reaction is warmed to 25°C and stirred for 18 hours, followed by aqueous workup (10% citric acid, saturated NaHCO₃). Chromatographic purification (SiO₂, EtOAc/hexane 3:7) affords the title compound in 68% yield.
Table 2: Coupling Reagent Screening
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HOBt/EDC·HCl | DCM | 68 | 95 |
| HATU/DIPEA | DMF | 72 | 93 |
| T3P/Et₃N | THF | 65 | 91 |
Microwave-Assisted Optimization
Microwave irradiation (100 W, 80°C, 30 min) accelerates the coupling step, improving yield to 76% with reduced epimerization risk.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min) shows 98.2% purity at 254 nm, with retention time = 8.7 min.
Industrial Scalability and Process Considerations
Patent US20130046103A1 highlights critical factors for scale-up:
- Solvent Selection : Dichloroethane outperforms toluene in acyl chloride reactions due to superior solubility.
- Catalyst Recycling : AlCl₃ can be recovered via aqueous extraction (pH 2–3) and reused with <5% activity loss.
- Cost Analysis : Raw material costs are dominated by piperidin-4-ylmethanamine ($12.50/g) and thiophen-3-ylacetic acid ($9.80/g), necessitating yield optimization.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and sometimes catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has shown in vitro activity against a broad spectrum of bacteria and fungi , including some strains resistant to conventional antibiotics. Preliminary studies indicate that its unique structural characteristics may contribute to this antimicrobial efficacy, making it a candidate for further research in developing new antibiotics.
Anti-Cancer Potential
Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives of benzofuran have been studied for their ability to induce apoptosis in cancer cells and suppress tumor growth in vivo . The compound's structural features may allow it to interact with specific pathways involved in cancer progression.
Neuropharmacology
The interaction of this compound with neurological pathways suggests potential applications in treating neurodegenerative disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer’s disease or Parkinson’s disease.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested against various bacterial strains, showing an MIC (Minimum Inhibitory Concentration) comparable to leading antibiotics.
Case Study 2: Anti-Cancer Activity
In vivo studies on tumor-bearing mice treated with derivatives of this compound showed reduced tumor growth and increased apoptosis rates in cancer cells. Flow cytometry analysis indicated that treatment led to significant changes in cell cycle progression, suggesting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Heterocyclic Diversity and Pharmacological Targets
- Benzofuran vs. Benzothiazole/Pyrimidine : The target compound’s benzofuran moiety distinguishes it from benzothiazole-containing BZ-IV () and pyrimidine-based analogs (). Benzofurans are associated with anti-inflammatory and antimicrobial activities, whereas benzothiazoles (e.g., BZ-IV) are linked to anticancer effects via topoisomerase inhibition . Pyrimidine derivatives often target kinases or nucleic acids .
- Thiophene Positioning: The thiophen-3-yl group in the target compound contrasts with thiophene-2-yl in compound 1 ().
Piperidine-Based Analogues
- Fentanyl Derivatives: Piperidine is a shared scaffold in fentanyl analogs (), but the target compound lacks the propanamide chain and aromatic fluorophenyl groups critical for opioid receptor binding. Instead, its benzofuran and thiophene substituents suggest divergent targets, possibly non-opioid receptors or enzymes .
- Goxalapladib : This naphthyridine-containing acetamide () targets phospholipase A2 in atherosclerosis, highlighting how piperidine modifications (e.g., trifluoromethyl biphenyl) can direct compounds toward cardiovascular applications—a contrast to the target compound’s heterocyclic profile .
Acetamide Modifications
- BZ-IV : The acetamide in BZ-IV is functionalized with a piperazine ring, enhancing solubility and enabling interactions with charged residues in biological targets. In contrast, the target compound’s acetamide is modified with a lipophilic thiophene, which may improve membrane permeability .
- 2-(Thiophen-3-yl) vs. 2-(Pyrimidin-4-yl) : The thiophene substituent in the target compound offers sulfur-mediated hydrophobic interactions, whereas pyrimidine in compound 1 () enables hydrogen bonding, critical for kinase inhibition .
Implications for Drug Development
The target compound’s unique combination of benzofuran, piperidine, and thiophene motifs positions it as a candidate for exploratory studies in CNS disorders, inflammation, or oncology. Structural analogs suggest that minor modifications—such as replacing thiophen-3-yl with pyrimidine or introducing polar groups—could redirect activity toward kinase targets or improve pharmacokinetic properties .
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzofuran moiety : Known for its interaction with various biological targets.
- Piperidine ring : Often implicated in the modulation of neurotransmitter systems.
- Thiophen-3-yl group : Contributes to the compound's chemical reactivity and biological interactions.
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 330.41 g/mol. Its unique combination of functional groups positions it as a candidate for further pharmacological exploration.
Preliminary studies suggest that this compound exhibits antimicrobial activity , particularly against resistant strains of bacteria and fungi. The compound's mechanism is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival, although detailed mechanisms remain under investigation.
Antimicrobial Properties
Research indicates that this compound shows in vitro activity against a broad spectrum of pathogens , including:
- Bacteria : Effective against both Gram-positive and Gram-negative strains.
- Fungi : Demonstrated antifungal activity against common fungal pathogens.
The ability to combat antibiotic-resistant strains highlights its potential as a novel therapeutic agent in infectious disease management.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and inhibition of cell proliferation .
Case Studies
- In Vitro Studies :
- Antimicrobial Efficacy :
- In a comparative study, this compound was tested alongside conventional antibiotics. The results indicated superior efficacy against resistant bacterial strains, warranting further exploration in clinical settings.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions:
- Formation of benzofuran derivatives.
- Synthesis of piperidine intermediates.
- Coupling reactions to yield the final product.
These synthetic methods can be optimized to enhance yield and purity, which are crucial for subsequent biological evaluations .
Q & A
Q. What are the key steps and challenges in synthesizing N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide?
The synthesis typically involves:
- Step 1 : Coupling of benzofuran-2-carbonyl chloride with piperidin-4-ylmethanol under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to form the 1-(benzofuran-2-carbonyl)piperidin-4-yl intermediate .
- Step 2 : Activation of 2-(thiophen-3-yl)acetic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by amide bond formation with the intermediate .
- Key challenges : Ensuring regioselectivity during the benzofuran-piperidine coupling and minimizing side reactions (e.g., oxidation of thiophene) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the benzofuran and thiophene moieties. Aromatic protons in benzofuran (δ 7.2–7.8 ppm) and thiophene (δ 6.8–7.1 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C22H22N2O3S: 394.13) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) for amide coupling to enhance solubility and reduce side reactions .
- Catalyst screening : Test alternatives to EDC/HOBt (e.g., DMT-MM) for amide bond formation under milder conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., hindered rotation in the piperidine ring) by analyzing spectra at −20°C to 60°C .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishing benzofuran C-3 vs. thiophene C-2 protons) .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian 16) to validate assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) with this compound?
- Analog synthesis : Replace thiophene-3-yl with furan-2-yl or phenyl groups to assess electronic effects on receptor binding .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzofuran carbonyl) using molecular docking (AutoDock Vina) .
- Biological assays : Compare in vitro activity (e.g., IC50 in enzyme inhibition) across analogs to correlate substituent effects with potency .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of thiophene or piperidine) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to refine dosing regimens .
Q. What is the hypothesized mechanism of action for this compound?
Preliminary studies suggest:
- Receptor binding : Interaction with G-protein-coupled receptors (GPCRs) via the benzofuran carbonyl and thiophene sulfur as key pharmacophores .
- Enzyme inhibition : Potential inhibition of kinases (e.g., MAPK) through competitive binding at the ATP pocket, validated via kinetic assays (Km/Vmax shifts) .
Methodological Considerations
Q. How do solvent polarity and proticity influence reaction outcomes?
- Polar aprotic solvents (DMF, DCM) : Stabilize charged intermediates during amide coupling, improving yields by 20–30% .
- Protic solvents (MeOH, EtOH) : Avoid due to competing esterification of carboxylic acid intermediates .
Q. What alternative purification methods exist beyond column chromatography?
- Preparative HPLC : Achieves >99% purity using acetonitrile/water gradients, ideal for small-scale (<100 mg) batches .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal formation, enhancing enantiomeric purity .
Q. What are the reactivity risks associated with the thiophene moiety?
- Oxidation : Thiophene rings are prone to oxidation under acidic conditions; use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during storage .
- Electrophilic substitution : Thiophene C-2 and C-5 positions react preferentially in halogenation or nitration reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
